(3AS,7AS)-Octahydrofuro[3,4-C]pyridine
Description
(3aS,7aS)-Octahydrofuro[3,4-C]pyridine is a bicyclic heterocyclic compound featuring a fused furan and piperidine ring system. This compound belongs to the octahydrofuropyridine class, characterized by partial saturation of the pyridine ring, enhancing conformational rigidity compared to fully aromatic analogs.
Properties
Molecular Formula |
C7H13NO |
|---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
(3aS,7aS)-1,3,3a,4,5,6,7,7a-octahydrofuro[3,4-c]pyridine |
InChI |
InChI=1S/C7H13NO/c1-2-8-3-7-5-9-4-6(1)7/h6-8H,1-5H2/t6-,7+/m1/s1 |
InChI Key |
NTEWESQMWWIQDQ-RQJHMYQMSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1COC2 |
Canonical SMILES |
C1CNCC2C1COC2 |
Origin of Product |
United States |
Preparation Methods
Partial Reduction of Pyridine Derivatives
A common route begins with the partial reduction of 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one cores using catalytic hydrogenation. For example, reduction with hydrogen gas in the presence of platinum oxide and acid can selectively reduce the pyridine ring while preserving certain double bonds, yielding intermediates that are key to accessing the octahydro derivative.
Diastereoselective Reduction with Metal Hydrides
Further reduction using sodium borohydride in the presence of nickel acetate has been employed to generate cis- and trans-diastereomers of the octahydrofuro[3,4-c]pyridine system. This step is crucial for controlling stereochemistry at the 3 and 7 positions. The cis-intermediate can be isomerized to the trans form using sodium hydride, allowing access to both stereoisomers for subsequent functionalization.
Functionalization via Alkylation and Isocyanate Addition
The amine intermediates derived from reduction steps can be alkylated with isocyanates such as benzyl or butyl isocyanate to yield urea derivatives of the octahydrofuro[3,4-c]pyridine scaffold. This step is typically performed in dichloromethane and provides functionalized compounds with potential biological activity.
Synthetic Routes from Pyridine Dicarboxylic Acid Anhydrides
Addition of aryl Grignard reagents to pyridine 3,4-dicarboxylic acid anhydride has been reported to yield pyridine intermediates that can be converted into the octahydrofuro[3,4-c]pyridine core. This method allows selective addition to the carbonyl group para to the pyridyl nitrogen, facilitating the construction of the bicyclic system with desired substituents.
One-Pot Tandem and Cascade Reactions
Microwave-accelerated one-pot tandem reactions and cascade cyclizations have been developed for related fused bicyclic systems. For example, the Povarov reaction of cycloiminium ions generated in situ from homopropargylic amines and electron-rich olefins can form octahydrofuro-fused heterocycles efficiently under mild conditions. Although this method is more commonly applied to related fused ring systems, it provides a conceptual framework for constructing octahydrofuro[3,4-c]pyridine derivatives.
Diastereoselective Hydroxylation and Functional Group Incorporation
Advanced functionalization of the octahydrofuro[3,4-c]pyridine scaffold includes diastereoselective incorporation of hydroxyl groups via osmium tetroxide-mediated dihydroxylation. This method, using N-methylmorpholine N-oxide (NMO) as a co-oxidant, allows selective hydroxylation of double bonds in the bicyclic system, enhancing the compound’s chemical diversity and potential biological properties.
Summary of Key Preparation Methods and Yields
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Partial catalytic hydrogenation | H2, PtO2, acid | 4,5,6,7-tetrahydrofuro[3,4-c]pyridin-1(3H)-one core | Good | Selective partial reduction |
| 2 | Reduction with metal hydride | NaBH4, Ni(OAc)2 | cis-Octahydrofuro[3,4-c]pyridine intermediate | Moderate to good | Diastereoselective control |
| 3 | Isomerization | NaH | trans-Octahydrofuro[3,4-c]pyridine | Moderate | Mixture separation post-alkylation |
| 4 | Alkylation with isocyanates | Benzyl or butyl isocyanate, CH2Cl2 | Functionalized urea derivatives | Good | Final functionalization step |
| 5 | Grignard addition to pyridine anhydride | Phenyl magnesium bromide | Pyridine intermediate for cyclization | Moderate | Enables substitution pattern control |
| 6 | Dihydroxylation | OsO4, NMO, t-BuOH/acetone/H2O | Hydroxylated derivatives | Moderate | Diastereoselective hydroxylation |
Research Results and Analytical Data
- The reduction and alkylation steps yield compounds with varying antagonist potency in biological assays, indicating the importance of stereochemistry and substitution pattern.
- Diastereomeric mixtures can be separated post-functionalization, allowing isolation of pure (3AS,7AS) isomers.
- NMR and chromatographic analyses confirm the stereochemical assignments and purity of synthesized compounds.
- The synthetic routes allow for modification of the bicyclic core to explore structure-activity relationships in medicinal chemistry contexts.
Chemical Reactions Analysis
Types of Reactions
(3AS,7AS)-Octahydrofuro[3,4-C]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
(3AS,7AS)-Octahydrofuro[3,4-C]pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3AS,7AS)-Octahydrofuro[3,4-C]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Hexahydrofuro[3,2-b]Pyridine Derivatives
The compound (3aS,7aS)-Benzyl 2-(bromomethyl)hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate (, Compound 9) shares a fused furan-pyridine core but differs in three key aspects:
Ring Junction Position : The target compound has a [3,4-C] fusion, whereas this analog features a [3,2-b] fusion, altering ring strain and substituent accessibility.
Substituents : The bromomethyl and benzyl carboxylate groups in Compound 9 introduce steric bulk and electrophilic reactivity, making it prone to nucleophilic substitution or elimination reactions.
Hydrogenation : Compound 9 is hexahydro (six hydrogens added to the pyridine ring), while the target compound is octahydro (eight hydrogens), leading to greater saturation and reduced aromatic character.
Implications : The bromomethyl group in Compound 9 enhances its utility as a synthetic intermediate, whereas the unsubstituted target compound may exhibit distinct reactivity in ring-opening or functionalization reactions .
Choi-l-DAA Derivatives from Marine Sources
The (2S,3aS,6S,7aS)-Choi-l-DAA derivative () shares the octahydrofuropyridine core but incorporates additional chiral centers (positions 2 and 6) and an amino acid-like side chain. Marfey’s analysis confirmed its structural similarity to aeruginosin DA495A, a marine-derived protease inhibitor .
Key Differences :
- Substituents: Choi-l-DAA includes hydroxyl and amino acid moieties, enabling hydrogen bonding and enzyme active-site interactions.
- Biological Activity : The marine derivative exhibits protease inhibition, while the unmodified target compound lacks such functional groups, suggesting divergent biological roles.
- Stereochemical Complexity : Additional stereocenters in Choi-l-DAA enhance selectivity in biological systems.
Implications: Functionalization of the octahydrofuropyridine scaffold with bioactive groups (e.g., amino acids) is a viable strategy for drug design, as seen in marine natural products .
Comparative Data Table
Q & A
Q. What structural analogs are most informative for SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
